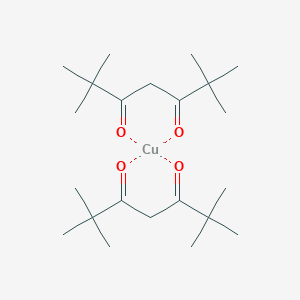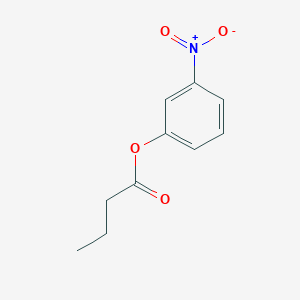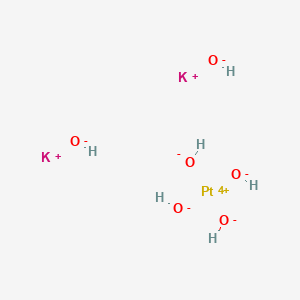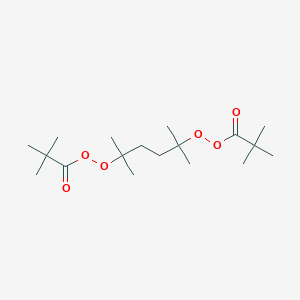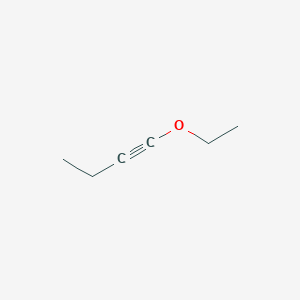![molecular formula C20H27N2O5PS B079751 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate CAS No. 14796-43-1](/img/structure/B79751.png)
1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate, also known as WST-1, is a widely used tetrazolium salt in biochemical and physiological research. It is a water-soluble compound that is commonly used in cell viability assays.
Mecanismo De Acción
The mechanism of action of 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate involves the reduction of the tetrazolium salt to a formazan dye by cellular dehydrogenases. The reduction process occurs in the mitochondria of viable cells and is dependent on the metabolic activity of the cells. The resulting formazan dye is water-soluble and can be quantified using a spectrophotometer.
Efectos Bioquímicos Y Fisiológicos
1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate is a non-toxic compound that does not affect the viability or metabolic activity of cells. It is a reliable indicator of cell viability and is commonly used in a variety of cell-based assays. 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate has been shown to be more sensitive than other tetrazolium salts such as MTT and XTT, making it a preferred choice for many researchers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate in lab experiments include its high sensitivity, water solubility, and non-toxicity. 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate is also easy to use and can be quantified using a spectrophotometer. However, 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate is sensitive to light and must be protected from light during storage and handling. In addition, the reduction of 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate is dependent on the metabolic activity of cells and may not be suitable for use in certain cell types.
Direcciones Futuras
For the use of 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate in research include the development of new assays that utilize the compound, as well as the optimization of existing assays. 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate may also be used in combination with other compounds to enhance its sensitivity or specificity. In addition, the mechanism of action of 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate may be further elucidated to better understand its interaction with cellular dehydrogenases.
Métodos De Síntesis
The synthesis of 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate involves the reaction of 3-(dimethylamino)propylamine with phenothiazine-2-carbonyl chloride in the presence of triethylamine. The resulting intermediate is then treated with phosphoric acid to obtain the final product, 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate.
Aplicaciones Científicas De Investigación
1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate is commonly used in cell viability assays to determine the number of viable cells in a sample. It works by converting the tetrazolium salt to a formazan dye in the presence of cellular dehydrogenases. The amount of dye produced is directly proportional to the number of viable cells in the sample. 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate is also used in drug screening assays to determine the cytotoxicity of compounds on cancer cells.
Propiedades
Número CAS |
14796-43-1 |
|---|---|
Nombre del producto |
1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate |
Fórmula molecular |
C20H27N2O5PS |
Peso molecular |
438.477541 |
Nombre IUPAC |
1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one;phosphoric acid |
InChI |
InChI=1S/C20H24N2OS.H3O4P/c1-4-18(23)15-10-11-20-17(14-15)22(13-7-12-21(2)3)16-8-5-6-9-19(16)24-20;1-5(2,3)4/h5-6,8-11,14H,4,7,12-13H2,1-3H3;(H3,1,2,3,4) |
Clave InChI |
WUPBGYIUUDMXNM-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.OP(=O)(O)O |
SMILES canónico |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.OP(=O)(O)O |
Pictogramas |
Acute Toxic; Irritant; Environmental Hazard |
Números CAS relacionados |
3568-24-9 (Parent) |
Sinónimos |
1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




